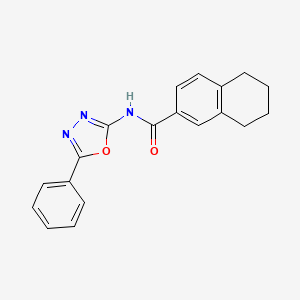

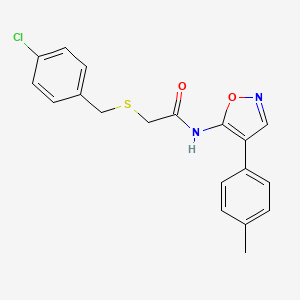

![molecular formula C12H14O2 B2474049 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid CAS No. 2138272-78-1](/img/structure/B2474049.png)

2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid is an organic compound . It is a carboxylic acid consisting of a benzylcyclopropyl group attached to an acetic acid .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using Valence Bond Theory and Hybridization . The carbon atom in the compound likely has sp3 hybridization, forming sigma bonds with other atoms .Aplicaciones Científicas De Investigación

1. Pain Management and Anti-inflammatory Properties

Compounds structurally related to acetic acid derivatives have been researched extensively for their potential in pain management and anti-inflammatory applications. For instance:

- Kaurenoic acid, a diterpene present in various plants, has demonstrated significant antinociceptive effects in models of pain, indicating its potential as an analgesic. Its mechanisms involve the inhibition of cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway (Mizokami et al., 2012).

- Etodolic acid and related compounds, part of the tetrahydropyrano[3, 4-b]indole-1-acetic acids, have been synthesized and evaluated for their anti-inflammatory and ulcerogenic effects. Notably, etodolic acid exhibited potent activity against chronic inflammation models and had a relatively low acute ulcerogenic potential (Martel et al., 1976).

- (Acylaryloxy)acetic acid diuretics, including 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, have been investigated for their uricosuric and diuretic activity. These compounds, particularly their enantiomers, have shown potential in managing conditions related to diuretic and uricosuric activity (Hoffman et al., 1981).

2. Potential Antitumor Agents

Tricyclic compounds related to the colon tumor-active drug 9-oxo-9H-xanthene-4-acetic acid have been synthesized and evaluated for their ability to cause hemorrhagic necrosis in implanted colon tumors in mice. These studies contribute to understanding the structure-activity relationships for potential antitumor agents (Rewcastle et al., 1991).

3. Anti-inflammatory Activity in LPS-induced Models

Compounds derived from salicylic acid, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been investigated for their anti-inflammatory response and molecular signaling in lipopolysaccharide (LPS)-induced models. These studies are pivotal in understanding the mechanisms of COX-2 inhibition and NF-κβ signaling pathways in inflammatory responses (Tjahjono et al., 2021).

4. Treatment of Inflammatory Bowel Diseases

The synthesis and evaluation of mutual azo prodrugs linked to anti-inflammatory agents, such as 5-aminosalicylic acid, have shown promise in the treatment of ulcerative colitis. These compounds have been evaluated for their efficacy in inflammatory bowel diseases and may represent new leads for treatment (Jilani et al., 2013).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzyl bromide", "Cyclopropane carboxylic acid", "Sodium hydride", "Diethyl ether", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of benzyl cyclopropane carboxylate by reacting benzyl bromide with cyclopropane carboxylic acid in the presence of sodium hydride and diethyl ether as a solvent.", "Step 2: Hydrolysis of benzyl cyclopropane carboxylate to form benzyl cyclopropane carboxylic acid by refluxing with hydrochloric acid.", "Step 3: Synthesis of 2-benzylcyclopropanone by reacting benzyl cyclopropane carboxylic acid with chloroacetic acid in the presence of sodium hydroxide and water.", "Step 4: Reduction of 2-benzylcyclopropanone to 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol using sodium borohydride as a reducing agent.", "Step 5: Oxidation of 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol to 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid using sodium chlorite and sodium bicarbonate as oxidizing agents." ] } | |

Número CAS |

2138272-78-1 |

Fórmula molecular |

C12H14O2 |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

2-(2-benzylcyclopropyl)acetic acid |

InChI |

InChI=1S/C12H14O2/c13-12(14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |

Clave InChI |

KTDHPPIRNPDLLC-UHFFFAOYSA-N |

SMILES |

C1C(C1CC(=O)O)CC2=CC=CC=C2 |

SMILES canónico |

C1C(C1CC(=O)O)CC2=CC=CC=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

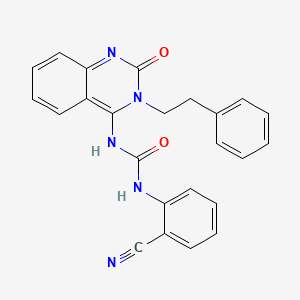

![ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473975.png)

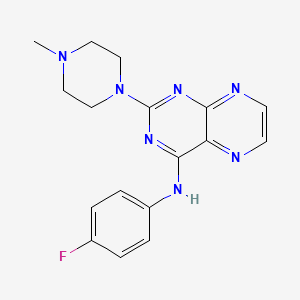

![2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2473976.png)

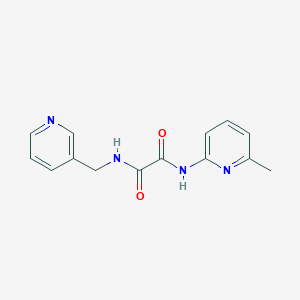

![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)

![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)